Tripitramine

Description

Propriétés

Numéro CAS |

152429-64-6 |

|---|---|

Formule moléculaire |

C64H77N13O6 |

Poids moléculaire |

1124.4 g/mol |

Nom IUPAC |

11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]amino]hexyl-methylamino]octyl-methylamino]hexylamino]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C64H77N13O6/c1-72(41-20-8-5-17-35-65-44-56(78)75-53-32-14-11-26-47(53)62(81)69-50-29-23-36-66-59(50)75)39-18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-57(79)76-54-33-15-12-27-48(54)63(82)70-51-30-24-37-67-60(51)76)46-58(80)77-55-34-16-13-28-49(55)64(83)71-52-31-25-38-68-61(52)77/h11-16,23-34,36-38,65H,3-10,17-22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)(H,71,83) |

Clé InChI |

YUJOQEAGGUIMED-UHFFFAOYSA-N |

SMILES |

CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |

SMILES canonique |

CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |

Autres numéros CAS |

152429-64-6 |

Synonymes |

tripitramine |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of Tripitramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tripitramine is a potent and highly selective competitive antagonist of the muscarinic acetylcholine M2 receptor.[1][2] Developed in the early 1990s as a more selective alternative to the M2 antagonist methoctramine, Tripitramine serves as a critical pharmacological tool for the elucidation of M2 receptor function in complex biological systems.[1][2][3] Its mechanism of action is centered on its high-affinity binding to the M2 receptor, a G protein-coupled receptor (GPCR), thereby preventing the binding of the endogenous neurotransmitter, acetylcholine. This blockade inhibits the downstream signaling cascade, leading to functional effects, most notably in the cardiovascular system where it exhibits cardioselectivity and can induce an increase in heart rate.[1][2][4] This document provides a comprehensive overview of the mechanism of action of Tripitramine, including its binding profile, signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: Competitive Antagonism of the M2 Muscarinic Receptor

Tripitramine functions as a competitive antagonist at muscarinic acetylcholine receptors, with a pronounced selectivity for the M2 subtype.[2] By binding to the M2 receptor, Tripitramine prevents acetylcholine from binding and activating the receptor. This inhibition blocks the physiological effects normally mediated by M2 receptor activation. The M2 receptor is a key regulator of cardiac function and also acts as a presynaptic autoreceptor in both the central and peripheral nervous systems.[2]

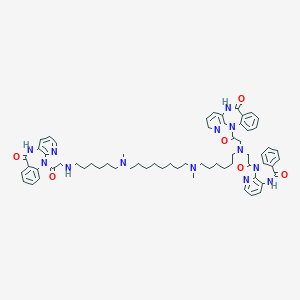

The molecular structure of Tripitramine, a polymethylene tetraamine with three tricyclic pyridobenzodiazepine moieties, is crucial for its high affinity and selectivity.[1][2]

Quantitative Binding Affinity Profile

The selectivity of Tripitramine for the M2 receptor has been quantitatively determined through equilibrium binding studies, typically involving competition assays with non-selective radioligands like [3H]-N-methylscopolamine in cells expressing cloned human muscarinic receptor subtypes.[2][3]

| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity Ratio (Ki Ratio vs. M2) |

| M2 | 0.27 | 1 |

| M1 | 1.58 | 5.9-fold |

| M4 | 6.41 | 24-fold |

| M5 | 33.87 | 125-fold |

| M3 | 38.25 | 142-fold |

Data compiled from multiple sources.[1][2][3]

Signaling Pathways

The M2 muscarinic receptor is a G protein-coupled receptor that primarily couples to inhibitory G proteins (Gi/o). Upon activation by acetylcholine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRK), leading to membrane hyperpolarization.

Tripitramine, by blocking the M2 receptor, prevents these downstream signaling events.

M2 Receptor Signaling Pathway and Inhibition by Tripitramine.

Experimental Protocols

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) of Tripitramine for different muscarinic receptor subtypes.

Objective: To quantify the affinity of Tripitramine for cloned human muscarinic receptor subtypes (M1-M5).

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human muscarinic receptor subtypes (Hm1-Hm5) are cultured.[3] The cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

-

Competition Binding Assay: The cell membranes are incubated with a fixed concentration of a non-selective muscarinic radioligand, typically [3H]-N-methylscopolamine ([3H]-NMS).

-

Increasing concentrations of unlabeled Tripitramine are added to compete with the radioligand for binding to the receptors.

-

Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Tripitramine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay.

In Vitro Functional Assays (Isolated Organ Bath)

These experiments assess the functional antagonism of Tripitramine in tissues with endogenous muscarinic receptors.

Objective: To determine the potency (pA2 value) of Tripitramine as a competitive antagonist in various tissues.

Methodology:

-

Tissue Preparation: Tissues rich in specific muscarinic receptor subtypes are isolated from experimental animals (e.g., guinea pig or rat).[5][6] Examples include:

-

Organ Bath Setup: The isolated tissues are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated. The contractile or rate responses of the tissues are recorded.

-

Cumulative Concentration-Response Curves: A muscarinic agonist (e.g., carbachol or methacholine) is added cumulatively to the organ bath to generate a concentration-response curve.

-

Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of Tripitramine for a specific period.

-

Shift in Concentration-Response Curve: The cumulative concentration-response curve to the agonist is repeated in the presence of Tripitramine. A competitive antagonist will cause a parallel rightward shift of the curve without affecting the maximum response.

-

Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve, is calculated using a Schild plot analysis.

Results: Tripitramine demonstrates high potency in atrial preparations (pA2 values ranging from 9.14 to 9.85), indicative of strong M2 receptor antagonism.[2][6] In contrast, its potency is significantly lower in the ileum and trachea (pA2 values from 6.34 to 6.81), confirming its selectivity for M2 over M3 receptors.[5][6]

In Vivo Studies

In vivo experiments in animal models confirm the physiological effects of Tripitramine's M2 receptor blockade.

Objective: To evaluate the functional selectivity of Tripitramine in a whole-animal model.

Methodology (Pithed Rat Model):

-

Animal Preparation: Rats are anesthetized and pithed (destruction of the brain and spinal cord) to eliminate central nervous system influences on the cardiovascular system.

-

Drug Administration: Tripitramine is administered intravenously.[4]

-

Measurement of Physiological Parameters: Heart rate and blood pressure are continuously monitored.

-

Agonist Challenge: The effects of muscarinic agonists on heart rate (mediated by cardiac M2 receptors) and blood pressure are assessed before and after the administration of Tripitramine.[4]

Results: In the pithed rat, Tripitramine potently antagonizes the bradycardia (decrease in heart rate) induced by muscarinic agonists, confirming its blockade of cardiac M2 receptors.[4] At doses effective at M2 receptors, it does not significantly affect the pressor responses mediated by ganglionic M1 receptors or the depressor actions mediated by vascular M3 receptors.[4]

Concluding Remarks

The mechanism of action of Tripitramine is well-characterized as a highly potent and selective competitive antagonist of the M2 muscarinic acetylcholine receptor. Its high affinity for the M2 subtype, coupled with significantly lower affinity for other muscarinic and non-muscarinic receptors, establishes it as an invaluable tool for pharmacological research. The detailed understanding of its mechanism, supported by extensive in vitro and in vivo data, allows for the precise dissection of M2 receptor-mediated physiological and pathophysiological processes.

References

- 1. Tripitramine - Wikipedia [en.wikipedia.org]

- 2. Tripitramine | 152429-64-6 | Benchchem [benchchem.com]

- 3. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro characterization of tripitramine, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro characterization of tripitramine, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tripitramine: A Deep Dive into its Discovery, Development, and Pharmacological Profile

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tripitramine is a potent and highly selective competitive antagonist of the muscarinic acetylcholine M2 receptor. First described in 1993, it emerged from research efforts to develop ligands with greater selectivity for the M2 receptor subtype over other muscarinic receptors. This in-depth technical guide details the discovery and development history of Tripitramine, presenting a comprehensive overview of its synthesis, pharmacological characterization, and the key experimental protocols used in its evaluation. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of its mechanism of action and the methodologies employed in its investigation. This document serves as a critical resource for researchers, scientists, and drug development professionals interested in the pharmacology of muscarinic receptor antagonists.

Introduction

The quest for selective muscarinic receptor antagonists has been a significant endeavor in pharmacology, aimed at dissecting the physiological and pathological roles of the five muscarinic acetylcholine receptor subtypes (M1-M5). The development of such selective agents is crucial for therapeutic applications, as non-selective antagonists often lead to a wide range of undesirable side effects. In the early 1990s, methoctramine was a known M2-selective antagonist, but the search for compounds with even higher selectivity and potency continued. This led to the development of Tripitramine, a polymethylene tetraamine, which was first reported in the scientific literature in 1993.[1][2] Tripitramine was specifically designed to achieve a higher degree of selectivity for the M2 receptor, which is predominantly found in the heart and plays a crucial role in regulating cardiac function.[3] This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological development of Tripitramine.

Discovery and Synthesis

Tripitramine was developed as part of a research program focused on creating more potent and selective M2 muscarinic receptor antagonists than the existing compounds like methoctramine.[2] Structurally, it is a complex molecule characterized by three tricyclic pyridobenzodiazepine moieties linked by a long amine-containing hydrocarbon chain.[2]

Synthesis of Tripitramine

The synthesis of Tripitramine is a multi-step process that involves the careful construction of its complex structure. A common synthetic approach begins with the preparation of diamine intermediates. This is typically achieved through nucleophilic substitution reactions, often employing protecting groups to ensure the desired reaction pathway. For instance, protected diamine precursors can be synthesized by reacting 2-methoxybenzyl chloride with primary amines. These protecting groups are subsequently removed under acidic conditions to yield the free diamines. The crucial polymethylene chains are then introduced, and the terminal methyl groups, which enhance the compound's lipophilicity, are often added via the Eschweiler-Clarke reaction. This reaction involves the methylation of secondary amines using formaldehyde and formic acid. The final product is then purified, typically using column chromatography on silica gel, followed by crystallization to obtain high-purity Tripitramine.[3]

Pharmacological Profile

Tripitramine is a potent and highly selective competitive antagonist for the muscarinic acetylcholine M2 receptor.[3] Its high affinity and selectivity make it a valuable pharmacological tool for the investigation of M2 receptor function both in vitro and in vivo.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in determining the affinity of Tripitramine for the different muscarinic receptor subtypes. Studies on cloned human muscarinic receptors (Hm1-Hm5) expressed in Chinese Hamster Ovary (CHO-K1) cells have provided precise binding affinity (Ki) values.[4]

| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity Ratio (vs. M2) |

| M1 | 1.58 | 5.9-fold |

| M2 | 0.27 | - |

| M3 | 38.25 | 142-fold |

| M4 | 6.41 | 24-fold |

| M5 | 33.87 | 125-fold |

| Table 1: Binding affinities of Tripitramine for human muscarinic receptor subtypes.[4] |

In Vitro Pharmacology

The functional antagonist activity of Tripitramine has been extensively characterized in various isolated tissue preparations. These studies have confirmed its high potency at M2 receptors and significantly lower potency at other muscarinic receptor subtypes.

| Tissue Preparation | Receptor Subtype Predominantly Expressed | pA2 Value |

| Guinea-pig right and left atria | M2 | 9.14 - 9.85 |

| Guinea-pig and rat ileum | M3 | 6.34 - 6.81 |

| Guinea-pig trachea | M3 | ~6.5 |

| Table 2: In vitro antagonist potency (pA2 values) of Tripitramine in various isolated tissues.[5][6] |

These in vitro studies demonstrate that Tripitramine is approximately three orders of magnitude more potent as an antagonist at atrial M2 receptors compared to its activity at M3 receptors in the ileum and trachea.[6]

In Vivo Pharmacology

In vivo studies in animal models have further substantiated the M2 selectivity and functional effects of Tripitramine. In pithed rats, Tripitramine was shown to be a potent antagonist of the bradycardia (slowing of heart rate) mediated by cardiac M2 receptors.[1] A dose of 0.0202 µmol/kg administered intravenously was effective in this model. Importantly, this same dose did not significantly affect the depressor (blood pressure lowering) action of methacholine, which is mediated by vascular M3 receptors, nor did it affect the tachycardia (increased heart rate) and pressor (increased blood pressure) responses mediated by ganglionic M1 receptors.[1] These findings confirm that Tripitramine is a more potent and selective M2 muscarinic receptor antagonist than methoctramine in vivo.[1]

Experimental Protocols

Radioligand Binding Assay

The determination of Tripitramine's binding affinity for muscarinic receptor subtypes was performed using a competitive radioligand binding assay with cloned human receptors expressed in CHO-K1 cells.

Protocol Details:

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS) was commonly used.[7]

-

Incubation: Membranes were incubated with the radioligand and various concentrations of Tripitramine in a suitable buffer at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[8]

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate the membrane-bound radioligand from the free radioligand in the solution.[8]

-

Washing: The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.[8]

-

Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.[8]

-

Data Analysis: The concentration of Tripitramine that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.[8]

Isolated Tissue (Organ Bath) Functional Assay

The antagonist effects of Tripitramine were assessed in isolated tissue preparations mounted in organ baths.

Protocol Details:

-

Tissues: Tissues such as guinea-pig atria (for M2 receptors) and ileum (for M3 receptors) were used.[6]

-

Physiological Solution: The tissues were maintained in a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature (e.g., 37°C) and gassed with a mixture of 95% O2 and 5% CO2.[9]

-

Measurement of Contraction: The contractile responses of the tissues were measured isometrically using a force transducer.[9]

-

Experimental Procedure: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) was first obtained. The tissue was then incubated with a known concentration of Tripitramine for a specific period, and a second agonist concentration-response curve was generated in the presence of the antagonist.[6]

-

Data Analysis: The antagonist potency was quantified by determining the pA2 value from a Schild plot analysis.[5]

Mechanism of Action

Tripitramine acts as a competitive antagonist at the M2 muscarinic receptor. This means that it binds to the same site on the receptor as the endogenous neurotransmitter, acetylcholine, but it does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating the intracellular signaling cascade. The M2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the M2 receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels. By blocking this pathway, Tripitramine effectively inhibits the physiological effects mediated by M2 receptor activation, such as the slowing of the heart rate.

Structure-Activity Relationship Studies

The development of Tripitramine was part of a broader investigation into the structure-activity relationships (SAR) of polymethylene tetraamines as muscarinic receptor antagonists. These studies explored how modifications to the chemical structure, such as the length of the polymethylene chain and the nature of the substituents on the terminal nitrogen atoms, influenced the affinity and selectivity for different muscarinic receptor subtypes. The unique structure of Tripitramine, with its three pyridobenzodiazepine moieties and the specific arrangement of its tetraamine backbone, was found to be optimal for high-affinity and selective binding to the M2 receptor.[10] Further research has also explored the synthesis of analogs of Tripitramine, including compounds with increased lipophilicity, to potentially serve as tools for investigating cholinergic functions in the central nervous system.[11]

Conclusion and Future Directions

Tripitramine stands as a significant achievement in the rational design of selective muscarinic receptor antagonists. Its high potency and remarkable selectivity for the M2 receptor have made it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor subtype. Although Tripitramine itself was never marketed for therapeutic use, the knowledge gained from its development has profoundly influenced the design of subsequent generations of muscarinic receptor ligands.[2] The detailed understanding of its synthesis, pharmacological profile, and the experimental methodologies used in its characterization, as outlined in this guide, provides a solid foundation for future research in the field of muscarinic receptor pharmacology and the development of novel therapeutics targeting specific receptor subtypes. Further investigations could focus on leveraging the structural insights from Tripitramine to design M2-selective ligands with different pharmacological properties, such as agonists or allosteric modulators, which could have therapeutic potential in various cardiovascular and neurological disorders.

References

- 1. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tripitramine - Wikipedia [en.wikipedia.org]

- 3. Tripitramine | 152429-64-6 | Benchchem [benchchem.com]

- 4. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro characterization of tripitramine, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro characterization of tripitramine, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tripitramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]

- 10. Design, synthesis, and biological activity of methoctramine-related tetraamines bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][1,4] benzodiazepin-6-one moiety: structural requirements for optimum occupancy of muscarinic receptor subtypes as revealed by symmetrical and unsymmetrical polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Universal template approach to drug design: polyamines as selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Tripitramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Tripitramine. It is intended for researchers, scientists, and professionals in drug development who are interested in a potent and selective M2 muscarinic acetylcholine receptor antagonist. This document includes detailed experimental protocols and visual representations of key pathways and workflows to facilitate a deeper understanding of this compound.

Chemical Structure and Identification

Tripitramine is a complex polymethylene tetraamine developed as a highly selective antagonist for the M2 muscarinic acetylcholine receptor.[1] Its structure is characterized by three tricyclic pyridobenzodiazepine moieties linked by a long, flexible amine-containing hydrocarbon chain.[1][2] This unique structure is responsible for its high affinity and selectivity.

Table 1: Chemical Identifiers for Tripitramine

| Identifier | Value |

| IUPAC Name | 11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1][3]benzodiazepin-11-yl)ethyl]amino]hexyl-methylamino]octyl-methylamino]hexylamino]acetyl]-5H-pyrido[2,3-b][1][3]benzodiazepin-6-one[1][2][4] |

| Molecular Formula | C₆₄H₇₇N₁₃O₆[1][2][4] |

| SMILES | CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9[1][2] |

| InChI | InChI=1S/C64H77N13O6/c1-72(41-20-8-5-17-35-65-44-56(78)75-53-32-14-11-26-47(53)62(81)69-50-29-23-36-66-59(50)75)39-18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-57(79)76-54-33-15-12-27-48(54)63(82)70-51-30-24-37-67-60(51)76)46-58(80)77-55-34-16-13-28-49(55)64(83)71-52-31-25-38-68-61(52)77/h11-16,23-34,36-38,65H,3-10,17-22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)(H,71,83)[1][2] |

| InChIKey | YUJOQEAGGUIMED-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Properties of Tripitramine

| Property | Value |

| Molecular Weight | 1124.4 g/mol [1][4] |

| CAS Number | 152429-64-6[1][2][4] |

| Hydrogen Bond Acceptors | 13[5] |

| Hydrogen Bond Donors | 4[5] |

| Rotatable Bonds | 32[5] |

| Topological Polar Surface Area | 225 Ų[5] |

Pharmacological Properties

Tripitramine is a potent and selective competitive antagonist of the M2 muscarinic acetylcholine receptor.[1][2] Its high affinity for the M2 subtype, particularly in cardiac tissue, makes it a valuable tool for studying the physiological and pathological roles of this receptor.[1][6][7] It was developed to be more potent and selective than the previously available M2 antagonist, methoctramine.[1][2][8]

Receptor Binding Affinity

The binding profile of Tripitramine has been extensively characterized using radioligand binding assays against the five cloned human muscarinic receptor subtypes (Hm1-Hm5) expressed in Chinese Hamster Ovary (CHO-K1) cells.[8] The inhibition constants (Ki) demonstrate its high affinity and selectivity for the M2 receptor.

Table 3: Tripitramine Binding Affinity (Ki) at Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) | M2 Selectivity Ratio (Ki [subtype] / Ki [M2]) |

| M1 (Hm1) | 1.58 | 5.9-fold[1][2] |

| M2 (Hm2) | 0.27 | 1-fold (Reference)[1][2][8] |

| M3 (Hm3) | 38.25 | 142-fold[1][2] |

| M4 (Hm4) | 6.41 | 24-fold[1][2][8] |

| M5 (Hm5) | 33.87 | 125-fold[1][2] |

| Data sourced from competition binding assays using cloned human muscarinic receptors.[2][8] |

Functional Antagonism

Functional assays in isolated tissue preparations confirm Tripitramine's potent and selective M2 antagonism. The pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in an agonist's concentration-response curve, is a key measure of its functional potency.

Table 4: Tripitramine Functional Antagonist Potency (pA2) in Isolated Tissues

| Tissue Preparation | Predominant Receptor | pA2 Value |

| Guinea Pig Left Atrium | M2 | 9.14 - 9.85[3][9] |

| Guinea Pig Ileum | M3 | 6.34 - 6.81[9] |

| Guinea Pig Trachea | M3 | ~6.5[9] |

| pA2 values indicate significantly higher potency at M2 receptors compared to M3 receptors.[3][9] |

Signaling Pathway

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins. Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Tripitramine acts as a competitive antagonist, binding to the M2 receptor without activating it and thereby preventing acetylcholine from binding and initiating this signaling cascade.

Experimental Methodologies

The pharmacological profile of Tripitramine was established through rigorous in vitro experiments. The following sections detail the generalized protocols for the key assays used.

Competition Radioligand Binding Assay (for Ki Determination)

This protocol outlines the steps to determine the inhibition constant (Ki) of Tripitramine at cloned human muscarinic receptors expressed in a cell line, such as CHO-K1 cells.[8]

Objective: To measure the affinity of an unlabeled antagonist (Tripitramine) by its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.

Materials:

-

Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (Hm1-Hm5).[8]

-

Radioligand: A high-affinity muscarinic antagonist radioligand, such as [³H]N-methylscopolamine ([³H]NMS).[8][10]

-

Unlabeled Ligands: Tripitramine (test compound) and a non-selective antagonist like atropine (for non-specific binding determination).

-

Buffers:

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]

-

Wash Buffer: Ice-cold binding buffer.

-

-

Equipment: Homogenizer, centrifuge, 96-well plates, glass fiber filters, filtration apparatus (cell harvester), and a liquid scintillation counter.[11]

Workflow Diagram:

Functional Antagonism Assay (for pA2 Determination)

This protocol describes the methodology for determining the functional potency (pA2) of Tripitramine using an isolated tissue preparation, such as the guinea pig left atrium, which is rich in M2 receptors.[3][9]

Objective: To quantify the potency of a competitive antagonist (Tripitramine) by measuring the rightward shift it causes in the concentration-response curve of an agonist.

Materials:

-

Tissue: Isolated guinea pig left atrium.

-

Agonist: A stable muscarinic agonist, such as carbachol.

-

Antagonist: Tripitramine.

-

Physiological Salt Solution: Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Equipment: Organ bath, isometric force transducer, polygraph or data acquisition system.[12]

Workflow Diagram:

Conclusion

Tripitramine is a powerful pharmacological tool distinguished by its exceptional potency and selectivity for the M2 muscarinic receptor. Its well-defined chemical structure and extensively characterized pharmacological profile make it an invaluable asset for research into the cholinergic nervous system, particularly in studies focused on cardiac function and M2 receptor-mediated signaling pathways. The methodologies detailed in this guide provide a framework for the continued investigation and application of this important compound in pharmacology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Pa2 determination | PPTX [slideshare.net]

- 3. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 5. Synthesis and biological activity of some methoctramine-related tetraamines bearing a 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]-benzodiazepin-6-one moiety as antimuscarinics: a second generation of highly selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective inactivation of muscarinic M2 and M3 receptors in guinea-pig ileum and atria in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro characterization of tripitramine, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tripitramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Distinct functional muscarinic receptors in guinea-pig gallbladder, ileum and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

Tripitramine: A Comprehensive Technical Guide to a Selective M2 Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripitramine is a potent and highly selective competitive antagonist of the M2 muscarinic acetylcholine receptor. Its remarkable selectivity, particularly over the M3 subtype, has established it as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of M2 receptors. This technical guide provides an in-depth overview of Tripitramine, including its chemical properties, mechanism of action, selectivity and potency, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in utilizing Tripitramine for their scientific investigations.

Introduction

Muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor subtypes (M1-M5), mediate a wide array of physiological functions in the central and peripheral nervous systems. The M2 receptor subtype is predominantly expressed in the heart, where it mediates the negative chronotropic and inotropic effects of acetylcholine, as well as in presynaptic nerve terminals, where it acts as an autoreceptor to inhibit acetylcholine release. The development of selective antagonists for these receptor subtypes is crucial for dissecting their individual functions and for the development of targeted therapeutics. Tripitramine, first described in 1993, emerged from efforts to develop more selective M2 receptor antagonists than the then-available compounds like methoctramine. Its unique chemical structure confers high affinity and a superior selectivity profile for the M2 receptor.

Chemical Properties

-

Chemical Name: 11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1][2]benzodiazepin-11-yl)ethyl]amino]hexyl-methylamino]octyl-methylamino]hexylamino]acetyl]-5H-pyrido[2,3-b][1][2]benzodiazepin-6-one

-

Molecular Formula: C₆₄H₇₇N₁₃O₆

-

Molecular Weight: 1124.40 g/mol

-

Structure: Structurally, Tripitramine is a polymethylene tetraamine. It consists of three tricyclic pyridobenzodiazepine moieties linked by a long amine-containing hydrocarbon chain.[3]

Mechanism of Action and M2 Receptor Signaling

Tripitramine functions as a competitive antagonist at the M2 muscarinic receptor.[1][4] This means it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating downstream signaling cascades.

The M2 muscarinic receptor is primarily coupled to inhibitory G proteins of the Gαi/o family.[5] Upon agonist binding, the receptor activates Gαi, which in turn inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits of the dissociated G protein can also directly modulate effector proteins, most notably by activating G protein-coupled inwardly-rectifying potassium channels (GIRKs), which leads to membrane hyperpolarization and a decrease in cellular excitability.[5] This is the primary mechanism for the negative chronotropic effect in the heart.[6] Additionally, M2 receptor activation can modulate other signaling pathways, including the PI3K/Akt pathway.[1]

References

- 1. In vitro characterization of tripitramine, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the muscarinic receptor subtype(s) mediating contraction of the guinea-pig lung strip and inhibition of acetylcholine release in the guinea-pig trachea with the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro characterization of tripitramine, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AID 668958 - Displacement of [3H]N-methylscopolamine from human muscarinic M4 receptor expressed in CHO cells after 120 mins by scintillation counting - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological Profile of Tripitramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripitramine is a potent and highly selective competitive antagonist of the M2 muscarinic acetylcholine receptor.[1] Developed in the early 1990s as a more selective alternative to methoctramine, Tripitramine has become a valuable pharmacological tool for elucidating the physiological and pathological roles of the M2 receptor subtype.[1] Structurally, it is a polymethylene tetraamine, characterized by three tricyclic pyridobenzodiazepine moieties linked by a long amine-containing hydrocarbon chain.[1] This technical guide provides a comprehensive overview of the pharmacological profile of Tripitramine, including its binding affinity and selectivity, in vitro and in vivo functional activity, and detailed experimental methodologies for its characterization.

Receptor Binding Profile

Tripitramine exhibits high affinity and selectivity for the human M2 muscarinic acetylcholine receptor. Radioligand binding studies using [3H]N-methylscopolamine ([3H]NMS) on Chinese Hamster Ovary (CHO-K1) cells stably expressing human muscarinic receptor subtypes have quantified its binding affinities (Ki).

Table 1: Binding Affinity (Ki) of Tripitramine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. M2) |

| M1 | 1.58 | 5.9-fold |

| M2 | 0.27 | 1 |

| M3 | 38.25 | 142-fold |

| M4 | 6.41 | 24-fold |

| M5 | 33.87 | 125-fold |

Data sourced from Maggio et al., 1994.

In Vitro Functional Activity

The functional antagonist activity of Tripitramine has been characterized in various isolated tissue preparations, primarily focusing on its effects on M2 and M3 receptor-mediated responses.

Table 2: In Vitro Functional Antagonist Activity of Tripitramine

| Tissue Preparation | Receptor Subtype | Agonist | Parameter | Value |

| Guinea-pig spontaneously beating right atria | M2 | Carbachol | pA2 | 9.85 |

| Guinea-pig driven left atria | M2 | Carbachol | pA2 | 9.14 |

| Guinea-pig ileum | M3 | Carbachol | pA2 | 6.34 |

| Guinea-pig trachea | M3 | Carbachol | pA2 | 6.81 |

| Frog rectus abdominis | Nicotinic | Acetylcholine | pIC50 | 6.14 |

| Rat duodenum | Nicotinic | Nicotine | pIC50 | 4.87 |

Data sourced from Chiarini et al., 1995.

In Vivo Activity

In vivo studies in rats have confirmed the M2 selective antagonist properties of Tripitramine, particularly its cardioselectivity.

Table 3: In Vivo Activity of Tripitramine in Rats

| Animal Model | Receptor Target | Measured Effect | Dose (µmol/kg, i.v.) | Result |

| Pithed Rat | Cardiac M2 | Antagonism of methacholine-induced bradycardia | 0.0202 | Potent antagonism |

| Anaesthetized Rat | Vascular M3 | Effect on methacholine-induced depressor action | 0.0202 | No significant effect |

| Pithed Rat | Ganglionic M1 | Effect on muscarine-induced tachycardia and pressor response | 0.0202 | No significant effect |

Data sourced from Giraldo et al., 1995.

Signaling Pathway

Tripitramine acts as an antagonist at the M2 muscarinic receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by acetylcholine, the M2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also activate inwardly rectifying potassium channels, causing membrane hyperpolarization. Tripitramine blocks these effects by preventing acetylcholine from binding to the receptor.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is based on the methodology used for characterizing muscarinic receptor antagonists in CHO-K1 cells.

References

Tripitramine's Binding Affinity at Muscarinic Acetylcholine Receptor Subtypes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding affinity of tripitramine, a selective muscarinic receptor antagonist, for the five human muscarinic acetylcholine receptor subtypes (M1-M5). The information presented herein is compiled from peer-reviewed pharmacological studies, offering a comprehensive resource for researchers in pharmacology and drug development. This document includes quantitative binding data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

Tripitramine is a potent and selective antagonist for the M2 muscarinic acetylcholine receptor. This selectivity is evident from binding affinity studies on cloned human muscarinic receptors. The following sections provide in-depth data and methodologies to support further research and development involving this compound.

Quantitative Binding Affinity of Tripitramine

The binding affinity of tripitramine for each of the five human muscarinic receptor subtypes (Hm1-Hm5) has been determined through radioligand binding assays. The data, summarized in the table below, clearly demonstrates tripitramine's high affinity and selectivity for the M2 receptor subtype.

| Receptor Subtype | Test System | Ki (nM) | Reference |

| M1 (Hm1) | Cloned human receptor in CHO-K1 cells | 1.62 ± 0.15 | [1] |

| M2 (Hm2) | Cloned human receptor in CHO-K1 cells | 0.27 ± 0.02 | [1] |

| M3 (Hm3) | Cloned human receptor in CHO-K1 cells | 38.3 ± 3.5 | [1] |

| M4 (Hm4) | Cloned human receptor in CHO-K1 cells | 6.48 ± 0.5 | [1] |

| M5 (Hm5) | Cloned human receptor in CHO-K1 cells | 33.8 ± 3.1 | [1] |

Table 1: Binding Affinity (Ki) of Tripitramine for Human Muscarinic Receptor Subtypes.

The data reveals that tripitramine has a significantly higher affinity for the M2 receptor compared to the other four subtypes. Specifically, it is approximately 6-fold more selective for M2 over M1, 24-fold over M4, 142-fold over M3, and 125-fold over M5 receptors.[1]

Experimental Protocols

The binding affinity data presented above was obtained using a competitive radioligand binding assay. The general protocol is outlined below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (tripitramine) for specific receptor subtypes by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five cloned human muscarinic receptor subtypes (Hm1, Hm2, Hm3, Hm4, or Hm5).[1]

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic receptor antagonist.

-

Test Compound: Tripitramine.

-

Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation: Homogenize CHO-K1 cells expressing the target receptor subtype and prepare a membrane suspension in the assay buffer.

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([3H]NMS) and varying concentrations of the test compound (tripitramine).

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the context of tripitramine's action and the methods used to characterize it, the following diagrams are provided.

References

In Vitro Characterization of Tripitramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of Tripitramine, a potent and selective antagonist of muscarinic acetylcholine receptors. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visualization of key signaling pathways and workflows.

Introduction

Tripitramine is a polymethylene tetraamine that has been identified as a highly selective antagonist for the muscarinic M2 receptor subtype.[1] Its selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of M2 receptors. This guide summarizes the key in vitro binding and functional characteristics of Tripitramine and provides detailed methodologies for its characterization.

Quantitative Pharmacological Data

The in vitro pharmacological profile of Tripitramine has been extensively studied across various platforms. The following tables summarize its binding affinity for the five human muscarinic receptor subtypes (M1-M5) and its functional antagonist potency in different isolated tissue preparations.

Table 1: Binding Affinity of Tripitramine at Human Muscarinic Receptors

| Receptor Subtype | K_i_ (nM) | Selectivity (fold) vs. M2 |

| M1 | 1.58 | 5.9 |

| M2 | 0.27 | - |

| M3 | 38.25 | 142 |

| M4 | 6.41 | 24 |

| M5 | 33.87 | 125 |

Data compiled from studies on cloned human muscarinic receptors expressed in Chinese Hamster Ovary (CHO-K1) cells.[2]

Table 2: Functional Antagonist Potency of Tripitramine in Isolated Tissues

| Tissue Preparation | Receptor Subtype | Parameter | Value |

| Guinea-pig right atria | M2 | pA_2_ | 9.85 |

| Guinea-pig left atria | M2 | pA_2_ | 9.14 |

| Guinea-pig ileum | M3 | pA_2_ | 6.34 |

| Guinea-pig trachea | M3 | pA_2_ | 6.81 |

| Rat duodenum (neuronal) | Nicotinic | pIC_50_ | 4.87 |

| Frog rectus abdominis (muscular) | Nicotinic | pIC_50_ | 6.14 |

pA_2_ values represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pIC_50_ is the negative logarithm of the molar concentration of an inhibitor that produces 50% of its maximal inhibition.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of a compound. The following sections provide comprehensive protocols for radioligand binding assays and isolated organ bath experiments.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the determination of the binding affinity (K_i_) of Tripitramine for the five human muscarinic receptor subtypes expressed in a recombinant cell line.

Objective: To determine the equilibrium dissociation constant (K_i_) of Tripitramine for human M1-M5 muscarinic receptors.

Materials:

-

Membranes from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

Tripitramine dihydrochloride.

-

Atropine sulfate (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO-K1 cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [³H]-NMS (at a concentration close to its K_d_), and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of atropine (e.g., 1 µM).

-

Displacement: Cell membranes, [³H]-NMS, and varying concentrations of Tripitramine.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Tripitramine concentration.

-

Determine the IC_50_ value (the concentration of Tripitramine that inhibits 50% of the specific binding of [³H]-NMS) using non-linear regression analysis.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its equilibrium dissociation constant.

-

Isolated Organ Bath Functional Assay

This protocol describes the determination of the functional antagonist potency (pA_2_) of Tripitramine in isolated guinea-pig atria and ileum.

Objective: To determine the pA_2_ value of Tripitramine for M2 receptors in guinea-pig atria and M3 receptors in guinea-pig ileum.

Materials:

-

Male guinea pigs.

-

Krebs-Henseleit solution (composition in g/L: NaCl 6.9, KCl 0.35, CaCl₂ 0.28, MgSO₄ 0.29, KH₂PO₄ 0.16, NaHCO₃ 2.1, Glucose 2.0).[3]

-

Carbachol (agonist).

-

Tripitramine dihydrochloride.

-

Isolated organ bath system with isometric force transducers.

-

Carbogen gas (95% O₂, 5% CO₂).

Procedure:

-

Tissue Preparation:

-

Atria: Euthanize a guinea pig and rapidly excise the heart. Dissect the spontaneously beating right atrium and the electrically driven left atrium and mount them in separate organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with Carbogen.

-

Ileum: Isolate a segment of the terminal ileum, clean it of mesenteric attachments, and mount it in an organ bath under a resting tension of 1g.

-

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

-

Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for carbachol to establish a baseline.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of Tripitramine for a predetermined period (e.g., 30-60 minutes).

-

Agonist Concentration-Response Curve (in the presence of Antagonist): Generate a second cumulative concentration-response curve for carbachol in the presence of Tripitramine.

-

Repeat: Repeat steps 4 and 5 with at least two other concentrations of Tripitramine.

-

Data Analysis (Schild Analysis):

-

Calculate the dose ratio (DR) for each concentration of the antagonist. The dose ratio is the ratio of the EC_50_ of the agonist in the presence of the antagonist to the EC_50_ of the agonist in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Tripitramine on the x-axis.

-

The x-intercept of the linear regression line of the Schild plot gives the pA_2_ value. A slope not significantly different from unity is indicative of competitive antagonism.[4][5][6][7][8]

-

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a clear understanding of the in vitro characterization of Tripitramine.

Muscarinic Receptor Signaling

Muscarinic receptors are G protein-coupled receptors (GPCRs).[9] M2 receptors, the primary target of Tripitramine, are coupled to G_i/o_ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Tripitramine acts as a competitive antagonist, blocking the binding of acetylcholine (ACh) and preventing this signaling cascade.

Caption: M2 muscarinic receptor signaling pathway and the antagonistic action of Tripitramine.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of Tripitramine.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Isolated Organ Bath Assay

This diagram outlines the process for determining the functional antagonist potency of Tripitramine using an isolated tissue preparation.

References

- 1. In vitro characterization of tripitramine, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. support.harvardapparatus.com [support.harvardapparatus.com]

- 4. researchgate.net [researchgate.net]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. pdg.cnb.uam.es [pdg.cnb.uam.es]

- 7. grokipedia.com [grokipedia.com]

- 8. benchchem.com [benchchem.com]

- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

In Vivo Effects of Tripitramine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripitramine is a potent and highly selective competitive antagonist of the muscarinic M2 acetylcholine receptor. In vivo studies in animal models, primarily rats and guinea pigs, have focused on its cardiovascular and smooth muscle effects, confirming its high selectivity for cardiac M2 receptors over other muscarinic receptor subtypes. This technical guide provides a comprehensive overview of the in vivo effects of Tripitramine, detailing its pharmacological actions, summarizing quantitative data from key studies, and providing detailed experimental protocols. Furthermore, this guide illustrates the signaling pathways associated with M2 receptor antagonism and the experimental workflows used to characterize Tripitramine's in vivo profile. While its cardiovascular effects are well-documented, there is a notable lack of published research on the behavioral effects of Tripitramine in animal models, including locomotor activity, conditioned place preference, drug discrimination, and self-administration studies.

Introduction

Tripitramine is a polymethylene tetraamine that has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of the muscarinic M2 receptor.[1] Its high affinity and selectivity for the M2 subtype, compared to other muscarinic (M1, M3, M4, M5) and nicotinic receptors, make it a more precise antagonist than previously used compounds like methoctramine.[1][2][3] The M2 receptors are predominantly expressed in the heart, where they mediate the negative chronotropic and inotropic effects of acetylcholine, as well as in presynaptic terminals of the central and peripheral nervous systems, where they act as autoreceptors to inhibit acetylcholine release.[4][5] This guide will synthesize the available in vivo data on Tripitramine, offering a detailed resource for researchers in pharmacology and drug development.

In Vivo Pharmacological Profile

Cardiovascular Effects

The primary in vivo effects of Tripitramine observed in animal models are related to its blockade of cardiac muscarinic M2 receptors.

-

Antagonism of Bradycardia: In pithed rats, intravenous administration of Tripitramine potently antagonizes the bradycardia (decrease in heart rate) induced by muscarinic agonists.[1] A dose of 0.0202 µmol/kg (i.v.) has been shown to be effective.[1]

-

Selectivity over Vascular M3 Receptors: At doses that effectively block cardiac M2 receptors, Tripitramine does not significantly affect the depressor (blood pressure lowering) response to methacholine in anesthetized rats, a response mediated by vascular M3 receptors.[1] This demonstrates its high in vivo selectivity for M2 over M3 receptors.

-

Lack of Effect on Ganglionic M1 Receptors: In the pithed rat model, Tripitramine does not affect the tachycardia (increase in heart rate) and pressor (blood pressure increasing) responses mediated by ganglionic M1 receptors.[1]

Effects on Smooth Muscle

In vitro studies have shown that Tripitramine is significantly less potent at antagonizing muscarinic receptor-mediated contractions in smooth muscle preparations (ileum and trachea) compared to its effects on atrial M2 receptors, further highlighting its selectivity.[6]

Behavioral Effects

A comprehensive search of scientific literature reveals a significant gap in the characterization of Tripitramine's behavioral effects in vivo. There are no published studies investigating the impact of Tripitramine on:

-

Locomotor Activity: The effects of Tripitramine on spontaneous locomotor activity have not been reported.

-

Conditioned Place Preference (CPP): There is no available data on whether Tripitramine induces a conditioned place preference or aversion, which would indicate potential rewarding or aversive properties.

-

Drug Discrimination: Studies to determine if animals can discriminate Tripitramine from saline or other drugs have not been conducted.

-

Self-Administration: There is no evidence from self-administration studies to assess the abuse potential of Tripitramine.

This lack of data presents an opportunity for future research to explore the central nervous system effects of selective M2 receptor antagonism with Tripitramine.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies of Tripitramine.

Table 1: In Vivo Cardiovascular Effects of Tripitramine in Rats

| Parameter | Animal Model | Dose (i.v.) | Effect | Citation |

| Heart Rate | Pithed Rat | 0.0202 µmol/kg | Potent antagonist of M2 receptor-mediated decrease in heart rate. | [1] |

| Blood Pressure | Anesthetized Rat | 0.0202 µmol/kg | No significant effect on the depressor action of methacholine (M3 mediated). | [1] |

| Tachycardia & Pressor Response | Pithed Rat | 0.0202 µmol/kg | No effect on ganglionic M1 receptor-mediated responses. | [1] |

Table 2: In Vitro Binding Affinity and Potency of Tripitramine

| Receptor Subtype | Preparation | Parameter | Value | Citation |

| Human Muscarinic M2 | CHO-K1 cells | Ki | 0.27 ± 0.02 nM | [2] |

| Human Muscarinic M1 | CHO-K1 cells | Ki Ratio (M2/M1) | ~6-fold selectivity for M2 | [2] |

| Human Muscarinic M3 | CHO-K1 cells | Ki Ratio (M2/M3) | ~142-fold selectivity for M2 | [2] |

| Human Muscarinic M4 | CHO-K1 cells | Ki Ratio (M2/M4) | ~24-fold selectivity for M2 | [2] |

| Human Muscarinic M5 | CHO-K1 cells | Ki Ratio (M2/M5) | ~125-fold selectivity for M2 | [2] |

| Guinea Pig M2 | Right and Left Atria | pA2 | 9.14 - 9.85 | [6] |

| Guinea Pig M3 | Ileum and Trachea | pA2 | 6.34 - 6.81 | [6] |

| Rat Neuronal Nicotinic | Duodenum | pIC50 | 4.87 | [3] |

| Frog Muscular Nicotinic | Rectus Abdominis | pIC50 | 6.14 | [3] |

Experimental Protocols

Anesthetized and Pithed Rat Model for Cardiovascular Studies

This protocol is a composite based on methodologies described in the literature for assessing cardiovascular responses to pharmacological agents.[1][7][8]

Objective: To evaluate the in vivo effects of Tripitramine on cardiovascular parameters in a setting that minimizes reflex autonomic responses.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., urethane, pentobarbital)

-

Tracheal cannula

-

Carotid artery and jugular vein catheters

-

Pithing rod

-

Ventilator

-

Blood pressure transducer and recorder

-

Heart rate monitor

-

Tripitramine solution

-

Muscarinic agonists (e.g., methacholine, muscarine) and other pharmacological tools as needed

-

Saline

Procedure:

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., urethane 1.25 g/kg, i.p.).

-

Cannulation:

-

Perform a tracheotomy and insert a tracheal cannula to facilitate artificial respiration.

-

Cannulate the left carotid artery for blood pressure measurement.

-

Cannulate the right jugular vein for intravenous drug administration.

-

-

Pithing (for pithed rat preparation):

-

Insert a pithing rod through the orbit and foramen magnum into the vertebral canal to destroy the central nervous system.

-

Immediately begin artificial ventilation.

-

-

Stabilization: Allow the animal to stabilize for a period of 20-30 minutes until cardiovascular parameters are constant.

-

Drug Administration:

-

Administer a bolus i.v. injection of Tripitramine or vehicle.

-

After a suitable equilibration period, administer muscarinic agonists to elicit cardiovascular responses.

-

-

Data Collection: Continuously record blood pressure and heart rate throughout the experiment.

-

Data Analysis: Analyze changes in heart rate and blood pressure in response to agonists in the presence and absence of Tripitramine.

General Protocol for Locomotor Activity Assessment

While no studies have specifically used Tripitramine, the following is a standard protocol for assessing locomotor activity in rodents.

Objective: To measure the effect of a test compound on spontaneous horizontal and vertical movement.

Materials:

-

Male rats or mice

-

Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system

-

Tripitramine solution

-

Vehicle solution (e.g., saline)

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. Habituate each animal to the open field arena for a set period (e.g., 10-30 minutes) on the day before testing.

-

Drug Administration: Administer Tripitramine or vehicle via the desired route (e.g., intraperitoneal, subcutaneous) at a predetermined time before the test.

-

Testing: Place the animal in the center of the open field arena and record its activity for a specified duration (e.g., 30-60 minutes).

-

Data Collection: The automated system will record parameters such as total distance traveled, time spent in the center vs. periphery, and number of vertical rears.

-

Data Analysis: Compare the locomotor activity parameters between the Tripitramine-treated and vehicle-treated groups.

General Protocol for Conditioned Place Preference (CPP)

This is a standard protocol to assess the rewarding or aversive properties of a drug.

Objective: To determine if a drug produces a preference for a previously drug-paired environment.

Materials:

-

Male rats or mice

-

Conditioned place preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment)

-

Tripitramine solution

-

Vehicle solution

Procedure:

-

Pre-conditioning (Baseline Preference): On day 1, place the animal in the central compartment (in a three-compartment apparatus) and allow free access to all compartments for a set time (e.g., 15 minutes). Record the time spent in each compartment to establish any baseline preference.

-

Conditioning: This phase typically lasts for 4-8 days.

-

On drug conditioning days, administer Tripitramine and confine the animal to one of the conditioning compartments for a set period (e.g., 30 minutes).

-

On vehicle conditioning days, administer the vehicle and confine the animal to the other conditioning compartment for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.

-

-

Post-conditioning (Test): On the test day, place the animal in the central compartment (drug-free state) and allow free access to all compartments. Record the time spent in each compartment.

-

Data Analysis: A significant increase in time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference. A significant decrease indicates a conditioned place aversion.

General Protocol for Drug Discrimination

This is a standard operant conditioning procedure to assess the subjective effects of a drug.

Objective: To determine if an animal can learn to discriminate the internal state produced by a drug from that of a vehicle.

Materials:

-

Male rats or other suitable species

-

Standard two-lever operant conditioning chambers

-

Reinforcer (e.g., food pellets, sweetened liquid)

-

Tripitramine solution

-

Vehicle solution

Procedure:

-

Training:

-

Train the animals to press a lever for a reinforcer.

-

Once lever pressing is established, begin discrimination training. On days when Tripitramine is administered, responding on one lever (the "drug" lever) is reinforced. On days when the vehicle is administered, responding on the other lever (the "vehicle" lever) is reinforced.

-

Training continues until the animals reliably respond on the correct lever (e.g., >80% accuracy).

-

-

Testing:

-

Once the discrimination is learned, test sessions are conducted.

-

Administer a different dose of Tripitramine or a different drug to see which lever the animal selects. This is typically done under extinction conditions (no reinforcement) to avoid new learning.

-

-

Data Analysis: The percentage of responses on the drug-appropriate lever is measured. Full substitution (e.g., >80% drug-lever responding) suggests that the test drug has similar subjective effects to the training drug.

Signaling Pathways and Experimental Workflows

M2 Muscarinic Receptor Signaling Pathway

Tripitramine, as an M2 receptor antagonist, blocks the downstream signaling cascade initiated by acetylcholine binding to these receptors. The primary signaling pathway for M2 receptors is through the inhibitory G-protein, Gi.

Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of Tripitramine.

Experimental Workflow for In Vivo Cardiovascular Characterization

The following diagram illustrates the typical workflow for characterizing the cardiovascular effects of a compound like Tripitramine in an animal model.

Caption: Experimental workflow for in vivo cardiovascular studies of Tripitramine.

Logical Flow of Tripitramine's Primary In Vivo Action

This diagram shows the logical progression from receptor blockade to the observed physiological effect.

Caption: Logical flow of Tripitramine's primary in vivo cardiovascular action.

Conclusion and Future Directions

Tripitramine is a well-characterized, potent, and selective M2 muscarinic receptor antagonist with demonstrated in vivo efficacy in blocking cardiac M2 receptors in animal models. The available data robustly support its use as a pharmacological tool for investigating the roles of M2 receptors in the cardiovascular system. However, a significant knowledge gap exists regarding its effects on the central nervous system and behavior. Future research should aim to characterize the behavioral pharmacology of Tripitramine, including its effects on locomotor activity, its potential for reward or aversion, and its subjective effects. Such studies would provide a more complete understanding of the in vivo profile of this selective M2 antagonist and could shed light on the role of M2 receptors in complex behaviors.

References

- 1. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro characterization of tripitramine, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro characterization of tripitramine, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CARDIOVASCULAR RESPONSES TO ELECTRICAL STIMULATION OF SYMPATHETIC NERVES IN THE PITHED MOUSE - PMC [pmc.ncbi.nlm.nih.gov]

Tripitramine: A Technical Guide for Cardiovascular Research

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth technical overview of Tripitramine, a potent and selective antagonist of the muscarinic M2 receptor, and its application in the study of cardiovascular function. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Tripitramine

Tripitramine is a polymethylene tetraamine that has been identified as a highly potent and selective competitive antagonist for the muscarinic M2 acetylcholine receptor.[1][2] The M2 receptor is the predominant muscarinic receptor subtype in the heart, where it plays a crucial role in mediating the parasympathetic nervous system's control of cardiac function.[3] Acetylcholine released from the vagus nerve activates these receptors, leading to negative chronotropic (decreased heart rate), inotropic (reduced contractility), and dromotropic (slowed atrioventricular conduction) effects.[3][4]

Given its high affinity and selectivity for the cardiac M2 receptor, Tripitramine serves as an invaluable pharmacological tool for researchers investigating the cholinergic regulation of the cardiovascular system.[1][5] Its ability to selectively block M2-mediated effects allows for the precise dissection of these pathways in both in vitro and in vivo models. This guide details its mechanism of action, summarizes its pharmacological profile, and provides standardized protocols for its use in cardiovascular research.

Mechanism of Action and Signaling Pathway

Tripitramine exerts its effects by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to the muscarinic M2 receptor.[2] The M2 receptor is a G-protein coupled receptor (GPCR) linked to inhibitory Gαi/o proteins.

Signaling Cascade upon M2 Receptor Activation (and its inhibition by Tripitramine):

-

Agonist Binding: In the absence of an antagonist, ACh binds to the M2 receptor.

-

G-Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gαi protein.

-

Downstream Effects:

-

The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), resulting in reduced phosphorylation of calcium channels and a subsequent decrease in calcium influx, which contributes to a negative inotropic effect.

-

The Gβγ subunit complex dissociates and directly binds to and opens G-protein-gated inwardly rectifying potassium channels (GIRK or Kir3). This increases potassium efflux, hyperpolarizes the cell membrane, and slows the rate of spontaneous depolarization in sinoatrial nodal cells, resulting in a negative chronotropic effect (bradycardia).[3]

-

Tripitramine's Role: Tripitramine, by occupying the orthosteric binding site on the M2 receptor, prevents ACh from binding and initiating this signaling cascade. This blockade effectively isolates the cardiac tissue from parasympathetic cholinergic input, making it a powerful tool to study conditions of cholinergic excess or to investigate the baseline function of the heart in the absence of vagal tone.

Caption: M2 receptor signaling cascade and point of inhibition by Tripitramine.

Quantitative Pharmacological Data

The potency and selectivity of Tripitramine have been characterized through radioligand binding assays and in vitro functional studies.

Table 1: Tripitramine Binding Affinity at Human Muscarinic Receptors

This table summarizes the binding affinity (Ki) of Tripitramine for the five cloned human muscarinic receptor subtypes (Hm1-Hm5) expressed in Chinese Hamster Ovary (CHO-K1) cells.[5] Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) | Selectivity Ratio (Ki [HmX] / Ki [Hm2]) |

| Hm1 | 1.62 | ~6 |

| Hm2 | 0.27 ± 0.02 | 1 |

| Hm3 | 38.3 | ~142 |

| Hm4 | 6.48 | ~24 |

| Hm5 | 33.8 | ~125 |

Data sourced from Maggio et al. (1994).[5]

Table 2: Functional Antagonism in Isolated Tissues

This table presents the antagonist potency (pA2 value) of Tripitramine in functional assays on isolated atrial tissues, where M2 receptors mediate the response.[2] The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

| Tissue Preparation | Species | Measured Effect | pA2 Value |

| Spontaneously Beating Right Atria | Guinea-pig | Force and Rate | 9.14 - 9.85 |

| Electrically Driven Left Atria | Guinea-pig | Force | 9.14 - 9.85 |

| Electrically Driven Left Atria | Rat | Force | 9.14 - 9.85 |

Data sourced from Chiarini et al. (1995).[2]

Experimental Protocols

The following are detailed protocols for using Tripitramine to study cardiovascular function in common preclinical models.

In Vivo Assessment in Anesthetized Rats

This protocol is designed to assess Tripitramine's ability to antagonize M2-mediated bradycardia in vivo.[1]

Caption: Workflow for in vivo analysis of M2 receptor antagonism.

Detailed Methodology:

-

Animal Preparation:

-

Anesthetize a male Wistar rat using an appropriate anesthetic (e.g., urethane).

-

Perform a tracheotomy and connect the animal to a ventilator to maintain respiration.

-

Cannulate the femoral vein with a polyethylene catheter for intravenous (i.v.) drug administration.

-

Cannulate the carotid artery and connect it to a pressure transducer to continuously monitor blood pressure and heart rate.

-

-

Stabilization: Allow the animal's cardiovascular parameters to stabilize for at least 20 minutes before any intervention.

-

Baseline Agonist Response:

-

Administer a bolus i.v. dose of an M2 receptor agonist (e.g., methacholine or carbachol).

-

Record the peak bradycardic (heart rate-lowering) response.

-

Allow sufficient time for the heart rate to return to the pre-agonist baseline.

-

-

Tripitramine Administration:

-

Post-Antagonist Agonist Challenge:

-

Re-administer the same dose of the M2 agonist used in step 3.

-

Record the cardiovascular response. A significant reduction in the bradycardic effect of the agonist indicates successful M2 receptor blockade by Tripitramine.

-

-

Data Analysis: Quantify the percentage inhibition of the agonist-induced bradycardia by Tripitramine.

Ex Vivo Assessment in an Isolated Perfused Heart (Langendorff)

The Langendorff preparation allows for the study of drug effects directly on the heart, free from systemic neural and hormonal influences.[6][7]

Caption: Workflow for ex vivo Langendorff heart experiments.

Detailed Methodology:

-